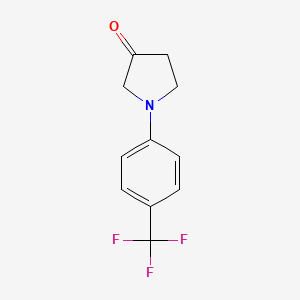

![molecular formula C12H13Cl2NO3 B7541132 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid, also known as DCPA, is a herbicide that is used to control broadleaf weeds in various crops. It was first introduced in the 1970s and has since become a popular herbicide due to its effectiveness and low toxicity.

Applications De Recherche Scientifique

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been used in various agricultural settings to control weeds in crops such as soybeans, corn, and cotton. 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has also been used in turfgrass management to control weeds in golf courses, parks, and other recreational areas.

Mécanisme D'action

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid works by inhibiting the growth of broadleaf weeds. It does this by interfering with the biosynthesis of certain amino acids that are essential for plant growth. Specifically, 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine and phenylalanine. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.

Biochemical and Physiological Effects:

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been shown to have low toxicity to mammals and birds, making it a relatively safe herbicide to use. However, it can have negative effects on non-target organisms such as aquatic plants, insects, and soil microorganisms. 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid has been shown to reduce the diversity of soil microbial communities, which can have negative effects on soil health and nutrient cycling.

Avantages Et Limitations Des Expériences En Laboratoire

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid is a widely used herbicide in agricultural and turfgrass settings, making it readily available for lab experiments. Its low toxicity to mammals and birds also makes it a safe choice for experiments involving these organisms. However, its negative effects on non-target organisms such as soil microorganisms can make it difficult to use in experiments that require a diverse microbial community.

Orientations Futures

There are several future directions for research on 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid. One area of interest is the development of new formulations that can improve its efficacy and reduce its negative effects on non-target organisms. Another area of interest is the study of its effects on soil health and nutrient cycling, as well as its potential to impact ecosystem services such as carbon sequestration and water filtration. Finally, there is a need for more research on the long-term effects of 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid use on soil and ecosystem health.

Méthodes De Synthèse

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid can be synthesized by reacting 2,4-dichlorophenylacetonitrile with ethyl acrylate in the presence of sodium hydride. The resulting product is then hydrolyzed with hydrochloric acid to obtain 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid. This synthesis method is relatively simple and efficient, making it a popular choice for producing 3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid in large quantities.

Propriétés

IUPAC Name |

3-[3-(2,4-dichlorophenyl)propanoylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c13-9-3-1-8(10(14)7-9)2-4-11(16)15-6-5-12(17)18/h1,3,7H,2,4-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAAADCOQQBDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)

![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)

![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)

![1-[2-(2-Oxoazepan-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7541104.png)

![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)

![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)

![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)

![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)

![2-[2-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7541125.png)

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)

![3-[3-(Benzimidazol-1-yl)propanoylamino]propanoic acid](/img/structure/B7541140.png)

![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)